An In-depth Technical Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.
Core Chemical Identity and Physicochemical Properties
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a key organic intermediate.[1] Its naphthalene core with two sulfonic acid groups imparts specific chemical characteristics that are leveraged in a multitude of synthetic applications.[1] The compound is also known by several synonyms, including Armstrong's acid disodium salt, disodium naphthalene-1,5-disulphonate, and sodium 1,5-naphthalenedisulfonate.[2][3]
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1655-29-4 (anhydrous)[2], 76758-30-0 (dihydrate)[4], 207569-02-6 (hydrate) | [2][4] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ (anhydrous)[5], C₁₀H₁₀Na₂O₈S₂ (dihydrate)[4] | [4][5] |
| Molecular Weight | 332.26 g/mol (anhydrous basis)[5] | [5] |
| IUPAC Name | disodium;naphthalene-1,5-disulfonate[2] | [2] |
| InChI | 1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| InChIKey | YGSZNSDQUQYJCY-UHFFFAOYSA-L[5] | [5] |
| SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+][2] | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to yellow to orange powder or crystals.[6] It can also be a beige hygroscopic powder.[2] | [2][6] |
| Solubility | Water solubility is 113.4 g/L at 20°C.[7][8] | [7][8] |
| Density | 1.704 g/cm³[5] | [5] |
| Stability | Stable under normal temperatures and pressures.[5][9] | [5][9] |
| Hygroscopicity | The compound is hygroscopic, meaning it absorbs moisture from the air.[5] | [5] |
| Boiling Point | Not available.[5] | [5] |
| Melting Point | Not available.[5] | [5] |
Synthesis and Manufacturing
The primary route for the synthesis of 1,5-naphthalenedisulfonic acid is through the sulfonation of naphthalene.[3] This process typically involves reacting naphthalene with oleum (fuming sulfuric acid).[10][11] The reaction conditions can be controlled to favor the formation of the 1,5-disubstituted product. The disodium salt is then obtained by neutralizing the resulting sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[12]
A common industrial method involves mixing naphthalene with 20% oleum at a controlled temperature, followed by the gradual addition of 65% oleum and more naphthalene.[10] After heating, the reaction mixture is added to water, and the product can be precipitated as the free acid or as the disodium salt by adding alkaline sodium sulfate.[10][13]
Caption: Synthetic pathway of 1,5-naphthalenedisulfonic acid, disodium salt hydrate.
Analytical Methodologies
The purity and isomeric composition of 1,5-naphthalenedisulfonic acid and its salts are critical for their application, especially in the pharmaceutical and dye industries. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of naphthalenedisulfonic acid isomers.[14][15]
High-Performance Liquid Chromatography (HPLC) Protocol
A robust HPLC method can be employed to separate and quantify 1,5-naphthalenedisulfonic acid from its isomers.[14][15] The following is a general protocol outline:
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of 1,5-naphthalenedisulfonic acid, disodium salt hydrate in deionized water.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Dissolve the sample to be analyzed in deionized water to a concentration within the calibration range.
Step 2: Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C18) or a specialized column for acidic compounds can be used.[15]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is crucial for controlling the ionization and retention of the analyte.[15]
-
Detection: UV detection at a wavelength where the naphthalenedisulfonate absorbs strongly (e.g., around 230 nm) is common.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good separation and peak shape.
Step 3: Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of 1,5-naphthalenedisulfonic acid in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC analysis of 1,5-naphthalenedisulfonic acid, disodium salt.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of 1,5-naphthalenedisulfonic acid, disodium salt hydrate.
¹H NMR Spectroscopy
The ¹H NMR spectrum of disodium 1,5-naphthalenedisulfonate in DMSO-d₆ shows distinct signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonic acid groups. A representative spectrum shows signals around 8.89 ppm, 7.98 ppm, and 7.46 ppm.[16]
Applications in Research and Drug Development
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a versatile compound with a range of applications in scientific research and the pharmaceutical industry.
Intermediate in Chemical Synthesis
It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments for the textile industry.[1][17][18] Its bifunctional nature allows for further chemical modifications to produce more complex molecules.[1]
Role in Drug Formulation
In drug development, the disodium salt of 1,5-naphthalenedisulfonic acid can be used as a divalent counterion to form salts with basic drug compounds. This can improve the solubility and bioavailability of the active pharmaceutical ingredient (API).[11] The resulting salt is often referred to as a naphthalenedisulfonate salt.[11]
Analytical and Biochemical Applications
In analytical chemistry, it is utilized as a reagent for the detection and quantification of metal ions through spectrophotometry.[18] In biochemical research, it can act as a stabilizing agent for proteins and enzymes, which is beneficial for various assays.[18]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 1,5-naphthalenedisulfonic acid, disodium salt hydrate.
-
Handling: Use with adequate ventilation and avoid generating dust.[5][9] Wash hands thoroughly after handling.[5][9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidants.[5][9]
-
Toxicology: The toxicological properties of this substance have not been fully investigated.[5][9] It may cause eye, skin, and respiratory tract irritation.[5][9] Ingestion may lead to gastrointestinal irritation.[5][9]
References
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- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid synthesis.
- TCI Chemicals. (n.d.). Disodium 1,5-Naphthalenedisulfonate 1655-29-4.
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- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate | 1655-29-4.
- Santa Cruz Biotechnology. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt | CAS 1655-29-4.
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- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate CAS#: 1655-29-4.
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT, DIHYDRATE, 98 Safety Data Sheets.
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- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.
- ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4.
- PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | C10H8Na2O7S2 | CID 51346588.
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- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid | 81-04-9.
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